3,5-Dimethylphenyl Steric & Electronic Profile
The target compound is uniquely defined by its 3,5-dimethyl substitution on the phenyl ring. This creates a symmetric, meta-substituted system that is chemically distinct from the 2,4-, 2,5-, 2,6-, and 3,4-dimethyl positional isomers. This structural feature alters the compound's dipole moment, steric bulk, and potential for pi-stacking interactions compared to other isomers, which is a critical parameter for target engagement and biological activity . Due to the absence of publicly available head-to-head biological data for these specific isomers, this evidence is a class-level inference based on well-established principles of medicinal chemistry.
| Evidence Dimension | Substitution pattern on the aniline ring |
|---|---|
| Target Compound Data | 3,5-dimethylphenyl substitution |
| Comparator Or Baseline | 2,4-dimethylphenyl, 2,5-dimethylphenyl, and 3,4-dimethylphenyl isomers |
| Quantified Difference | Qualitative difference in steric and electronic parameters; no comparative biological data available. |
| Conditions | Chemical structure comparison |
Why This Matters
This matters for procurement because only the CAS 852046-19-6 guarantees the specific 3,5-substitution pattern, which is crucial for replicating or building upon any prior experimental results.
